3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide
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Overview
Description
3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide is a unique organic compound with the molecular formula C17H16O3S and a molecular weight of 300.379 g/mol This compound is part of the thiopyran family, characterized by a sulfur atom in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide typically involves the thiomethylation of ketones containing two methylene groups at the carbonyl group with formaldehyde and sodium sulfide . The reaction conditions often include the use of solvents like tetrahydrofuran and chloroform, and the process may involve oxidation with hydrogen peroxide to form the sulfoxide and sulfone derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxide and sulfone derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Potential reduction reactions to form different thiopyran derivatives.
Substitution: Reactions involving the substitution of functional groups, often facilitated by reagents like formaldehyde and primary amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Reducing Agents: Various reducing agents for potential reduction reactions.
Substitution Reagents: Formaldehyde and primary amines for substitution reactions.
Major Products Formed:
Sulfoxide and Sulfone Derivatives: Formed through oxidation reactions.
Substituted Thiopyran Derivatives: Formed through substitution reactions involving primary amines.
Scientific Research Applications
3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and substitution reactions, leading to the formation of various derivatives with distinct biological activities . The specific molecular targets and pathways involved in these processes are subjects of ongoing research.
Comparison with Similar Compounds
- 3,5-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide
- 2,6-Diphenyl-4H-thiopyran-4-one 1,1-dioxide
- 3,5-Diphenyl-2,6-disulfanyl-4H-thiopyran-4-one 1,1-dioxide
Comparison: 3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide stands out due to its unique substitution pattern and the presence of two phenyl groups, which confer distinct chemical properties and reactivity. Compared to its analogs, this compound exhibits unique oxidation and substitution behaviors, making it valuable for specific research and industrial applications .
Properties
CAS No. |
64824-52-8 |
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Molecular Formula |
C17H16O3S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,1-dioxo-3,5-diphenylthian-4-one |
InChI |
InChI=1S/C17H16O3S/c18-17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
SNQCMLILKIMIOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(CS1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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